2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
The exact mass of the compound this compound is 375.10586 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRMAVERITFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. It’s also a component in potential treatments for Parkinson’s and Alzheimer’s disease.
Mode of Action
The presence of the piperazine ring in the structure suggests that it might interact with various biological targets to exert its effects.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it’s likely that multiple pathways could be influenced.
Biological Activity
The compound 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a bromophenyl group and a dimethylpyrimidine moiety. The presence of these functional groups is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H23BrN4 |
| Molecular Weight | 366.3 g/mol |
| CAS Number | 71504369 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may exhibit:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The structural components suggest potential activity against bacterial and fungal pathogens.
- Neurological Effects : The piperazine moiety is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity. The IC50 values were determined against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF-7 (Breast) | 3.5 |
| A549 (Lung) | 4.2 |
These results indicate that the compound has promising anticancer properties, particularly against breast and cervical cancer cells.
Antimicrobial Activity
In vitro assays demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The antimicrobial results suggest that this compound could be developed into an effective treatment for infections caused by resistant strains.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the compound as part of a combination therapy regimen. Preliminary results indicated improved survival rates compared to standard treatments, warranting further investigation.
- Neuropharmacological Effects : In animal models, the compound was shown to reduce anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
